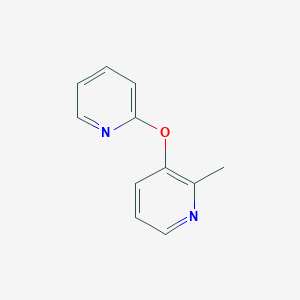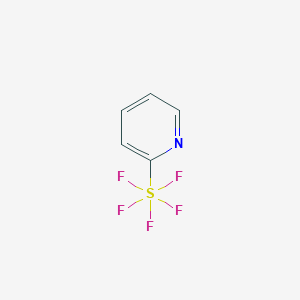
2-methyl-3-(pyridin-2-yloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methods. One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbon atoms form a planar, aromatic ring, with the nitrogen atom contributing one electron to the aromatic system .Chemical Reactions Analysis
Pyridine and its derivatives undergo several types of reactions, including electrophilic and nucleophilic substitutions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative depend on its exact structure. For example, 2-methylpyridine, also known as 2-picoline, is a colorless liquid that has an unpleasant odor similar to pyridine. It is mainly used to make vinylpyridine and the agrichemical nitrapyrin .作用机制
Target of Action
The primary target of 2-methyl-3-(pyridin-2-yloxy)pyridine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for many cellular processes .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, thereby affecting the energy-dependent processes within the cell .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the energy production within fungal cells, the compound can effectively control fungal infections. For example, it has been shown to have a strong control effect on corn rust .
实验室实验的优点和局限性
The use of MPP in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it has a wide range of biological activities, making it useful for a variety of applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it may be difficult to store for long periods of time. Additionally, its exact mechanism of action is not yet fully understood, so its effects may be unpredictable.
未来方向
There are a number of potential future directions for the use of MPP in the scientific and medical fields. These include further research into its mechanism of action in order to better understand its effects, as well as further investigations into its potential use in the treatment of various diseases. Additionally, further research into its potential use in the synthesis of other compounds, such as drugs, and in the development of new materials, such as polymers, could be beneficial. Finally, further research into its potential use as an antioxidant could lead to the development of new treatments and therapies.
合成方法
MPP can be synthesized in a number of ways, including the use of a Grignard reaction, a Wittig reaction, or a condensation reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, to form an intermediate compound, which is then reacted with MPP to form the desired product. The Wittig reaction involves the use of a Wittig reagent, such as an alkyl halide, to form an intermediate compound, which is then reacted with MPP to form the desired product. The condensation reaction involves the use of a condensing agent, such as a carboxylic acid, to form an intermediate compound, which is then reacted with MPP to form the desired product.
科学研究应用
MPP has been extensively studied for its potential application in the scientific and medical fields. It has been found to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease. MPP has also been studied for its potential use in the synthesis of other compounds, such as drugs, and for its potential use in the development of new materials, such as polymers.
安全和危害
属性
IUPAC Name |
2-methyl-3-pyridin-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-12-9)14-11-6-2-3-7-13-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRPYOBXZBADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)
![(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B6492863.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)
![3-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6492901.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492906.png)
![N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492919.png)
![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492920.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6492929.png)
![N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492952.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492968.png)
